

Application Notes and Protocols for Dehydro Felodipine-d3 in In Vitro Assays

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Compound of Interest

Compound Name: Dehydro Felodipine-d3

Cat. No.: B12302599

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Introduction

Dehydro Felodipine-d3 is the deuterium-labeled internal standard for Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1][2] Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[3][4][5] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4][5] Felodipine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][6] This metabolic process is a critical determinant of Felodipine's bioavailability and potential for drug-drug interactions.[1][2]

Given that Dehydro Felodipine is the main metabolite, **Dehydro Felodipine-d3** serves as an essential tool for the accurate quantification of Felodipine's metabolism in various in vitro systems. Its use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is crucial for correcting for variations in sample processing and instrument response.[7] These application notes provide detailed protocols for the use of **Dehydro Felodipine-d3** in common in vitro assays to study the metabolic fate of Felodipine.

Data Presentation

The following tables summarize typical concentrations and conditions for in vitro metabolism studies of Felodipine, where **Dehydro Felodipine-d3** would be employed as an internal standard for the quantification of the Dehydro Felodipine metabolite.

Table 1: Recommended Component Concentrations for In Vitro Felodipine Metabolism Assay

Component	Stock Concentration	Final Concentration	Purpose
Human Liver Microsomes (HLMs)	20 mg/mL	0.5 - 1.0 mg/mL	Source of CYP3A4 enzymes
Felodipine	1 mM in DMSO	1 - 10 μ M	Substrate
NADPH (Cofactor)	100 mM in buffer	1 mM	Initiates metabolic reaction
Dehydro Felodipine-d3	1 mM in DMSO	100 nM	Internal Standard
Potassium Phosphate Buffer	1 M	100 mM (pH 7.4)	Maintain physiological pH

Table 2: Example Incubation Conditions for Felodipine Metabolism in Human Liver Microsomes

Parameter	Condition	Rationale
Incubation Temperature	37°C	Optimal temperature for enzymatic activity
Pre-incubation Time	5 - 10 minutes	Allows substrate and microsomes to reach thermal equilibrium
Reaction Time	0 - 60 minutes	To determine the rate of metabolite formation
Quenching Solution	Acetonitrile (ice-cold)	To stop the enzymatic reaction
Internal Standard Addition	Post-quenching	To normalize for sample processing variability

Experimental Protocols

Protocol 1: In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the rate of Dehydro Felodipine formation from Felodipine in a pool of human liver microsomes. **Dehydro Felodipine-d3** is used as an internal standard for the accurate quantification of the formed metabolite by LC-MS/MS.

Materials:

- Human Liver Microsomes (pooled)
- Felodipine
- **Dehydro Felodipine-d3**
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ice-cold)
- DMSO (Dimethyl sulfoxide)
- Microcentrifuge tubes
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Preparation of Reagents:
 - Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4).

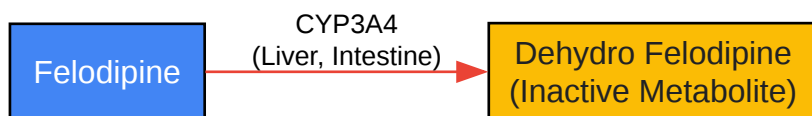
- Prepare a 1 mM stock solution of Felodipine in DMSO.
- Prepare a 1 mM stock solution of **Dehydro Felodipine-d3** in DMSO.
- Prepare a 100 mM stock solution of NADPH in buffer.
- Incubation Setup:
 - In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and Felodipine solution to the desired final concentrations (refer to Table 1).
 - Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding the NADPH solution.
 - Incubate at 37°C with gentle shaking.
- Time Points and Reaction Quenching:
 - At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to a tube containing 2 volumes of ice-cold acetonitrile.
- Addition of Internal Standard:
 - To each quenched sample, add a fixed amount of **Dehydro Felodipine-d3** (e.g., to a final concentration of 100 nM).
- Sample Processing:
 - Vortex the samples vigorously to precipitate the proteins.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

- Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples for the presence and quantity of Dehydro Felodipine.
 - Use the signal from **Dehydro Felodipine-d3** to normalize the signal of Dehydro Felodipine, thereby correcting for any sample loss or variation during processing and analysis.

Visualizations

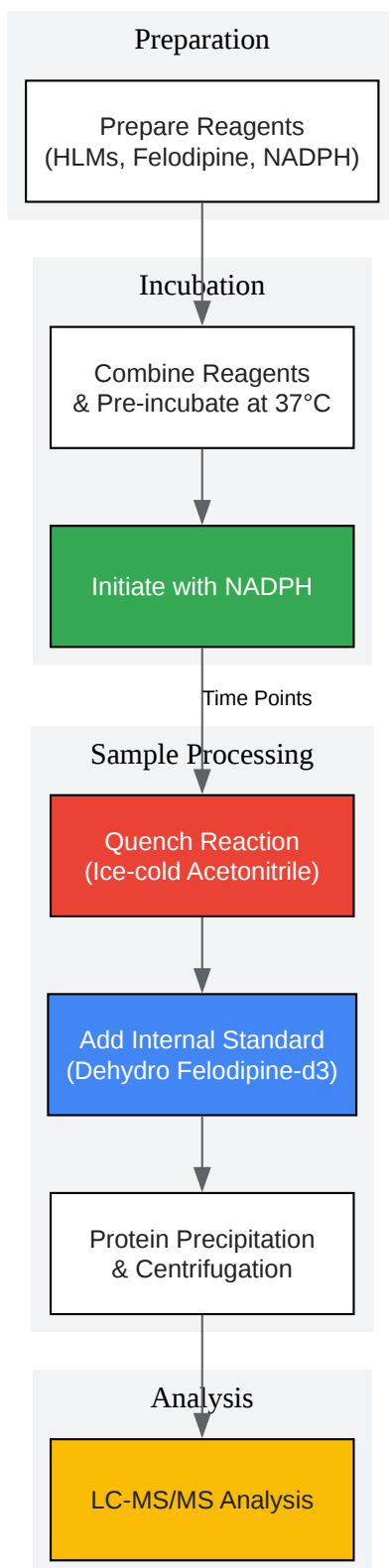
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Felodipine and the experimental workflow for its in vitro metabolism study.



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Caption: Metabolic conversion of Felodipine to Dehydro Felodipine by CYP3A4.



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Caption: Workflow for in vitro metabolism of Felodipine using HLMs.

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